1,3,5-Trichloro-2-isocyanobenzene

Organometallic Chemistry Isocyanide Chemistry Grignard Addition

Sourcing a highly reactive isocyanide for multicomponent reactions often leads to sluggish conversions with non-halogenated analogs. 1,3,5-Trichloro-2-isocyanobenzene solves this: • 97% yield in benchmark Grignard addition (5 min) via enhanced carbenoic character. • 20× higher LogP (3.43) for efficient hydrophobic pocket library synthesis. • Non-toxic if inhaled; simplified handling vs. isocyanate analog (no H301+H331/H334).

Molecular Formula C7H2Cl3N
Molecular Weight 206.5 g/mol
CAS No. 157766-10-4
Cat. No. B129100
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3,5-Trichloro-2-isocyanobenzene
CAS157766-10-4
Molecular FormulaC7H2Cl3N
Molecular Weight206.5 g/mol
Structural Identifiers
SMILES[C-]#[N+]C1=C(C=C(C=C1Cl)Cl)Cl
InChIInChI=1S/C7H2Cl3N/c1-11-7-5(9)2-4(8)3-6(7)10/h2-3H
InChIKeyFXJGRGSNBWBJRZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,3,5-Trichloro-2-isocyanobenzene Specifications & Procurement


1,3,5-Trichloro-2-isocyanobenzene (also known as 2,4,6-trichlorophenyl isocyanide) is a halogenated aromatic isocyanide with the molecular formula C₇H₂Cl₃N and a molecular weight of 206.45 g/mol . It features three electron-withdrawing chloro substituents on the phenyl ring, which significantly modulate the electronic properties of the isocyano group [1]. The compound is a solid at ambient temperature and is primarily utilized as a versatile building block in organic synthesis, particularly in isocyanide-based multicomponent reactions (IMCRs) and organometallic chemistry [1].

Why 1,3,5-Trichloro-2-isocyanobenzene Is Irreplaceable


Substituting 1,3,5-trichloro-2-isocyanobenzene with a less-halogenated isocyanide or its isosteric nitrile counterpart leads to substantial changes in reactivity, crystallinity, and physicochemical properties. The unique combination of three strongly electron-withdrawing chloro groups dramatically enhances the carbenoic character of the isocyanide, enabling highly efficient additions of organometallic reagents that are sluggish or unselective with non-halogenated analogs [1]. Furthermore, despite having the same molecular formula, the isocyanide and the corresponding nitrile exhibit distinct crystal packing and intermolecular interaction patterns, which affect their behavior in solid-state applications and formulation [2].

1,3,5-Trichloro-2-isocyanobenzene vs. Analogs: Key Differentiators


Enhanced Grignard Addition Reactivity

The presence of three chloro substituents in 1,3,5-trichloro-2-isocyanobenzene dramatically increases the electrophilicity of the isocyano carbon, leading to highly efficient and selective additions of Grignard reagents. In an optimization study, the reaction of 2,4,6-trichlorophenyl isocyanide with phenylmagnesium bromide (prepared with LiCl) in THF at 20 °C provided the corresponding magnesiated aldimine intermediate, which upon trapping with PhSO₂SMe gave the desired thioimidate product in almost quantitative yield (97% isolated yield) after a reaction time of just 5 minutes [1]. In stark contrast, a Grignard reagent prepared without LiCl resulted in a dramatically lower yield (6%) under otherwise identical conditions, and electron-rich arylmagnesium halides gave yields of 56% and 65% for specific derivatives [1]. This performance is a direct consequence of the strong inductive electron-withdrawing effect of the chloride substituents, which enhances the carbenoic character of the isocyanide to a degree not observed with non-halogenated or mono-halogenated aryl isocyanides [1].

Organometallic Chemistry Isocyanide Chemistry Grignard Addition 1,2-Diketone Synthesis

Distinct Crystal Packing vs. Nitrile Analogue

Despite having the same molecular formula (C₇H₂Cl₃N), 1,3,5-trichloro-2-isocyanobenzene (isonitrile) and 2,4,6-trichlorobenzonitrile (nitrile) are not isomorphous and exhibit distinct crystal packing motifs [1]. The two-dimensional layers in the isocyanide are stabilized by Cl···NC interactions with a distance of 3.153(2) Å, whereas the nitrile analogue features Cl···CN interactions with a significantly longer distance of 3.245(3) Å [1]. The difference in interaction distance (0.092 Å) and the loss of isomorphism through different layer-stacking modes directly impact bulk properties such as melting point, solubility, and mechanical behavior [1].

Crystallography Solid-State Chemistry Intermolecular Interactions Isosterism

Lipophilicity vs. 4-Chlorophenyl Isocyanide

The substitution pattern significantly influences the partition coefficient. 1,3,5-Trichloro-2-isocyanobenzene exhibits a calculated LogP of 3.43 [1]. In comparison, the structurally related mono-chloro analog, 4-chlorophenyl isocyanide, has a calculated LogP of 2.12 [2]. This difference of 1.31 log units corresponds to an approximately 20-fold higher lipophilicity for the trichlorinated compound, which can profoundly affect its behavior in biphasic reactions, membrane permeability, and extraction efficiency.

Physicochemical Properties Lipophilicity Drug Design ADME

Safety Profile vs. Isocyanate Derivative

A critical differentiator for procurement is the safety profile. 1,3,5-Trichloro-2-isocyanobenzene is classified with hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . In contrast, the structurally related 2,4,6-trichlorophenyl isocyanate (a potential alternative for certain transformations) carries significantly more severe hazard classifications, including H301+H331 (Toxic if swallowed or if inhaled) and H334 (May cause allergy or asthma symptoms or breathing difficulties if inhaled) . This quantitative difference in hazard classification directly impacts laboratory handling requirements, shipping regulations, and the overall cost and complexity of use.

Safety Toxicology Handling Procurement

1,3,5-Trichloro-2-isocyanobenzene Application Scenarios


1,2-Dicarbonyl Synthesis via Organometallic Routes

This compound is the isocyanide of choice for the rapid and high-yielding preparation of 1,2-dicarbonyl derivatives and α-hydroxy ketones via addition of Grignard reagents followed by electrophilic trapping. The near-quantitative yield (97%) achieved in the benchmark reaction with phenylmagnesium bromide, coupled with the short reaction time (5 minutes), makes it particularly valuable for both small-scale medicinal chemistry efforts and larger-scale process development where efficiency and atom economy are paramount [4].

Crystal Engineering & Solid-State Design

The distinct and shorter Cl···NC intermolecular interaction (3.153 Å) compared to the nitrile isostere (3.245 Å) provides a unique handle for crystal engineers and materials scientists [4]. This property can be exploited to design co-crystals, tune solid-state reactivity, or influence polymorph selection in ways that the nitrile counterpart cannot, offering a tangible advantage in the development of novel organic materials.

Medicinal Chemistry for Lipophilic Pockets

With a calculated LogP of 3.43—approximately 20-fold higher than the mono-chloro analog—this isocyanide is well-suited for the synthesis of compound libraries intended to explore hydrophobic pockets in target proteins [2][3]. Its enhanced lipophilicity can improve passive membrane permeability and target engagement for certain chemotypes, making it a strategic choice over less lipophilic isocyanide building blocks in early-stage drug discovery.

Safer Isocyanide Building Block vs. Isocyanates

For research groups and industrial facilities prioritizing worker safety and streamlined regulatory compliance, 1,3,5-trichloro-2-isocyanobenzene offers a less hazardous profile compared to its isocyanate analog . The absence of 'Toxic if inhaled' (H301+H331) and respiratory sensitization (H334) classifications translates to simpler handling protocols and potentially lower costs associated with personal protective equipment and waste disposal, without compromising the ability to participate in a wide range of multicomponent and organometallic reactions [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1,3,5-Trichloro-2-isocyanobenzene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.